molecular formula C23H20N6O2 B6441197 6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline CAS No. 2549051-17-2

6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline

Cat. No.: B6441197
CAS No.: 2549051-17-2
M. Wt: 412.4 g/mol
InChI Key: UIRZDCZNLWEKOV-UHFFFAOYSA-N
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Description

6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinoxaline core, a piperidine ring, and a pyrimidine moiety. The presence of these functional groups endows the compound with a range of biological activities, making it a valuable target for drug discovery and development.

Properties

IUPAC Name

[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]-quinoxalin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O2/c30-22(17-1-2-20-21(13-17)26-10-9-25-20)29-11-5-19(6-12-29)31-23-27-14-18(15-28-23)16-3-7-24-8-4-16/h1-4,7-10,13-15,19H,5-6,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRZDCZNLWEKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)C(=O)C4=CC5=NC=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoxaline, piperidine, or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce reduced quinoxaline derivatives.

Scientific Research Applications

6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline is unique due to its specific combination of functional groups, which confer a distinct set of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Biological Activity

The compound 6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline is a member of the quinoxaline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article aims to explore the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C21H22N6O2\text{C}_{21}\text{H}_{22}\text{N}_{6}\text{O}_{2}

This compound features a quinoxaline core, which is known for its ability to interact with various biological targets.

Biological Activity Overview

Numerous studies have indicated that quinoxaline derivatives exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity : Quinoxaline derivatives have been shown to inhibit tumor growth in various cancer cell lines. For example, a study demonstrated that derivatives with similar structures exhibited IC50 values lower than 100 µM against several cancer types, indicating significant cytotoxic potential .
  • Antimicrobial Activity : Quinoxaline compounds have also been evaluated for their efficacy against bacterial strains. One study reported that certain derivatives displayed high degrees of inhibition against both Gram-positive and Gram-negative bacteria .

Anticancer Studies

A notable study published in Molecules assessed the anticancer properties of quinoxaline derivatives. The results indicated that these compounds could induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. The following table summarizes the IC50 values of selected derivatives against different cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
Quinoxaline AHeLa45.3
Quinoxaline BMCF-730.1
Quinoxaline CA54960.5

Antimicrobial Studies

In another investigation focusing on antimicrobial activity, derivatives similar to this compound were tested against common pathogens. The results showed promising antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL for various strains .

Case Study 1: Anticancer Efficacy

In a clinical trial involving patients with non-small cell lung cancer (NSCLC), a derivative of quinoxaline was administered alongside standard chemotherapy. The trial reported an increase in overall survival rates and a reduction in tumor size compared to controls .

Case Study 2: Antimicrobial Resistance

A recent study explored the potential of quinoxaline derivatives as alternatives to traditional antibiotics due to rising antimicrobial resistance. The findings suggested that these compounds could serve as effective agents against resistant strains, highlighting their importance in modern medicine .

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